3,3-difluorocyclobutane-1-thiol
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Overview
Description
3,3-Difluorocyclobutane-1-thiol is an organosulfur compound with the molecular formula C₄H₆F₂S. It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorocyclobutane-1-thiol typically involves the fluorination of cyclobutane derivatives followed by thiolation. One common method includes the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclobutene is then subjected to thiolation using hydrogen sulfide (H₂S) in the presence of a catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorocyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclobutane derivatives with reduced sulfur functionalities.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclobutane derivatives with reduced sulfur functionalities.
Substitution: Cyclobutane derivatives with substituted functional groups.
Scientific Research Applications
3,3-Difluorocyclobutane-1-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-difluorocyclobutane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect various molecular pathways, including redox signaling and enzyme activity .
Comparison with Similar Compounds
Cyclobutane-1-thiol: Lacks the fluorine atoms, resulting in different chemical properties.
3,3-Dichlorocyclobutane-1-thiol: Substitutes chlorine atoms for fluorine, leading to variations in reactivity and applications.
3,3-Difluorocyclobutane-1-ol: Contains a hydroxyl group instead of a thiol group, affecting its chemical behavior.
Uniqueness: 3,3-Difluorocyclobutane-1-thiol is unique due to the presence of both fluorine atoms and a thiol group on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
2228833-09-6 |
---|---|
Molecular Formula |
C4H6F2S |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
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